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Abstract
Avenciguat (BI 685509) is an investigational, orally administered, small-molecule activator of

soluble guanylate cyclase (sGC). Developed by Boehringer Ingelheim, it represents a novel

therapeutic approach for a range of diseases characterized by impaired nitric oxide (NO)-sGC-

cyclic guanosine monophosphate (cGMP) signaling, including diabetic kidney disease, liver

cirrhosis with portal hypertension, and systemic sclerosis. This technical guide provides an in-

depth overview of the discovery, history, and ongoing research of Avenciguat, with a focus on

its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction: The Discovery of a Novel sGC
Activator
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate

(cGMP) signaling pathway is a crucial regulator of various physiological processes, including

vasodilation, inflammation, and fibrosis.[1][2] In pathological conditions associated with high

oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme

insensitive to NO. This state of sGC dysfunction is implicated in the pathophysiology of

numerous cardiovascular, renal, and fibrotic diseases.
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This understanding led to the development of two classes of compounds that target sGC: sGC

stimulators and sGC activators. sGC stimulators, such as riociguat, enhance the sensitivity of

reduced (heme-containing) sGC to NO. In contrast, sGC activators, like Avenciguat, directly

activate the enzyme, particularly in its oxidized or heme-free state, independent of NO.[2][3]

This distinction is critical in disease states where oxidative stress is prominent.

The development of Avenciguat by Boehringer Ingelheim emerged from research programs

focused on identifying potent and selective sGC activators with favorable pharmacokinetic

properties. While a detailed public timeline of its early discovery and lead optimization is not

extensively documented, the core of its innovation lies in its pyrazolopyrimidine chemical

scaffold. The first patent disclosing Avenciguat (as BI 685509) was published in 2014,

suggesting that the initial discovery and preclinical development occurred in the years prior.

Subsequent research has focused on elucidating its pharmacological profile and evaluating its

therapeutic potential in various disease models.

Mechanism of Action: Restoring cGMP Signaling
Avenciguat functions as a direct activator of soluble guanylate cyclase. Its mechanism of action

is particularly relevant in disease states characterized by oxidative stress where the sGC

enzyme is predominantly in a dysfunctional, oxidized, or heme-free state.

Signaling Pathway
The NO-sGC-cGMP signaling pathway plays a pivotal role in cellular function. Avenciguat's

intervention in this pathway is visualized below:
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Avenciguat's mechanism of action on the sGC-cGMP pathway.

Preclinical Research and Quantitative Data
Avenciguat has undergone extensive preclinical evaluation in various in vitro and in vivo

models to characterize its pharmacological activity and therapeutic potential.

In Vitro Activity
The in vitro activity of Avenciguat has been assessed in various cell-based assays to confirm its

mechanism of action and potency.
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Assay Type System Key Findings Reference

sGC Activation

Human Platelet-Rich

Plasma (with heme-

oxidant ODQ)

EC50: 467 nM [4]

sGC Activation

Rat Platelet-Rich

Plasma (with heme-

oxidant ODQ)

EC50: 304 nM

Inhibition of CXCL4

Release

Activated Human

Platelet-Rich Plasma

Significant inhibition at

1 µM and 10 µM

TGF-β2 Production

Hypoxic Human

Dermal Microvascular

Endothelial Cells

Significant inhibition at

10 µM

In Vivo Efficacy in Animal Models
Avenciguat has demonstrated efficacy in several animal models of human diseases, providing

the rationale for its clinical development.
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Animal Model Disease
Dosing
Regimen

Key Findings Reference

Bleomycin-

induced Dermal

and Pulmonary

Fibrosis (Mouse)

Systemic

Sclerosis
Not specified

Reduced dermal

thickness,

myofibroblast

numbers, and

collagen

deposition.

Ameliorated lung

fibrosis.

Thioacetamide-

induced Cirrhosis

(Rat)

Liver Cirrhosis

and Portal

Hypertension

0.3, 1, and 3

mg/kg/day, p.o.

Dose-dependent

reduction in liver

fibrosis, portal

hypertension,

and

portosystemic

shunting.

ZSF1 Rat Model
Diabetic Kidney

Disease

1, 3, 10, and 30

mg/kg/day, p.o.

(co-administered

with enalapril)

Dose-dependent

reduction in

proteinuria and

glomeruloscleros

is.

Unilateral

Ureteral

Obstruction (Rat)

Tubulointerstitial

Fibrosis
30 mg/kg, p.o.

Reduced

tubulointerstitial

fibrosis.

Clinical Development
Avenciguat is currently in Phase II clinical development for several indications.

Completed and Ongoing Clinical Trials
A summary of key clinical trials for Avenciguat (BI 685509) is provided below.
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Phase
Study
Identifier

Indication Status Key Objectives

Phase II
NCT05559580

(VITALISScE™)

Systemic

Sclerosis
Recruiting

To evaluate the

efficacy, safety,

and tolerability of

Avenciguat.

Phase II NCT05282121

Liver Cirrhosis

with Portal

Hypertension

Active, not

recruiting

To assess the

effect of

Avenciguat alone

or in combination

with

empagliflozin.

Phase II NCT04736628
Chronic Kidney

Disease
Completed

To investigate

the effect of

different doses of

Avenciguat on

kidney function.

Phase Ib NCT03842761 Liver Cirrhosis Completed

To assess the

safety,

tolerability, and

pharmacokinetic

s of Avenciguat.

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

preclinical evaluation of Avenciguat.

Bleomycin-Induced Dermal and Pulmonary Fibrosis in
Mice
This model is used to simulate the fibrotic aspects of systemic sclerosis.

Workflow:
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Workflow for the bleomycin-induced fibrosis model.

Protocol:

Animal Model: C57BL/6 mice are typically used.

Induction of Fibrosis:

Dermal Fibrosis: Daily subcutaneous injections of bleomycin (e.g., 100 µg in 100 µL of

0.9% NaCl) are administered to a defined area on the back for a period of 3-4 weeks.

Pulmonary Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg in 50

µL of sterile saline) is administered.

Treatment: Avenciguat or vehicle is administered orally daily, starting at a predetermined time

point after the initiation of bleomycin treatment.

Assessment of Fibrosis:

Dermal: Skin thickness is measured using calipers. Skin biopsies are collected for

histological analysis (e.g., Masson's trichrome staining to assess collagen deposition) and

measurement of hydroxyproline content as an indicator of collagen levels.

Pulmonary: Lungs are harvested for histological evaluation of fibrosis using the Ashcroft

scoring system. Bronchoalveolar lavage fluid can be analyzed for inflammatory cell

counts. Lung tissue is also used for hydroxyproline content measurement.

In Vitro sGC Activity Assay
This assay measures the ability of a compound to stimulate the production of cGMP by sGC.

Protocol:
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Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human

donors or rats into tubes containing an anticoagulant. PRP is isolated by centrifugation.

Heme Oxidation: To mimic oxidative stress, the PRP is treated with the heme-oxidant 1H-

oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).

Incubation with Avenciguat: The ODQ-treated PRP is incubated with varying concentrations

of Avenciguat.

cGMP Measurement: The reaction is stopped, and the concentration of cGMP in the plasma

is determined using a commercially available enzyme immunoassay (EIA) kit.

Data Analysis: The EC50 value, the concentration of Avenciguat that produces 50% of the

maximal cGMP production, is calculated.

Conclusion
Avenciguat (BI 685509) is a promising sGC activator with a distinct mechanism of action that

makes it particularly suitable for treating diseases associated with oxidative stress and impaired

NO-sGC-cGMP signaling. Preclinical studies have demonstrated its efficacy in models of

fibrosis and organ damage. Ongoing Phase II clinical trials will provide further insights into its

therapeutic potential in various human diseases. The continued investigation of Avenciguat and

other sGC activators holds the potential to deliver novel and effective treatments for a range of

challenging medical conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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